1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride
Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring are often part of bioactive molecules. For example, 2-acetylfuran is used as a building block in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as FT-IR, FT-Raman, and UV-visible spectroscopy . These techniques can provide information about the vibrational frequencies, electronic transitions, and other properties of the molecule.
Chemical Reactions Analysis
Furan derivatives can participate in a variety of chemical reactions. For example, they can undergo electrophilic substitution, similar to benzene rings . The specific reactions that “1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride” can undergo would depend on its exact structure and the conditions of the reaction.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. For example, the melting point can be determined through thermal analysis, and the solubility can be determined through solubility tests .
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, as well as recommendations for safe handling .
Future Directions
The future research directions for furan derivatives could include further exploration of their biological activity and potential uses in medicine. For example, new furan-based derivatives could be designed and synthesized to evaluate their cytotoxic and tubulin polymerization inhibitory activities .
properties
IUPAC Name |
1-(furan-2-yl)-3-methylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-7(2)6-8(10)9-4-3-5-11-9;/h3-5,7-8H,6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCAGZGGMIDNEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CO1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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